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‘ Compound of Interest

Compound Name: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

cat. No.: B1612684

An In-Depth Technical Guide to the Structure of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic
acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in
drug discovery, and understanding the nuanced structural characteristics imparted by specific substitution patterns is critical for
rational drug design. This document delineates the molecule's physicochemical properties, details its strategic synthesis via
Suzuki-Miyaura cross-coupling, and presents a multi-technique approach to its structural elucidation using Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships
between synthetic choices and structural outcomes and discusses the implications of the molecule's conformation and electronic
properties for its potential applications, particularly in drug development.

Molecular Identity and Physicochemical Profile

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, also known by its IUPAC name 4-(2-methoxyphenyl)benzoic acid, is an organic
compound featuring a biphenyl core.[1] This core consists of two phenyl rings linked by a single C-C bond. The structure is further
functionalized with a methoxy group (-OCHs) at the 2-position of one ring and a carboxylic acid group (-COOH) at the 4-position of
the other. The ortho-methoxy group introduces significant steric hindrance, which forces a non-planar conformation by restricting
free rotation around the biphenyl axis. This torsional angle, or dihedral angle, is a critical structural feature influencing the
molecule's overall shape, crystallinity, and interaction with biological targets.

Table 1: Physicochemical Properties of 2-Methoxy-[1,1'-biphenyl]-4-
carboxylic acid

Property Value Source
IUPAC Name 4-(2-methoxyphenyl)benzoic acid [1]

CAS Number 5728-32-5 [2]
Molecular Formula C14H1203 [1][2]
Molecular Weight 228.25 g/mol [2]

Monoisotopic Mass

228.07864 Da

(1

Appearance

Solid

(3]
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digraph "chemical structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=12];

// Define nodes for atoms

C1l [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"1;

C8 [label="C"];

C9 [label="C"];

C1l0 [label="C"1;

C1l1l [label="C"1;

C12 [label="C"1;

01 [label="0"1;

C13 [label="C"1;

H1[label="H3"];

C14 [label="C", fontcolor="#202124"1;
02 [label="0", fontcolor="#EA4335"];
03 [label="0H", fontcolor="#EA4335"];

// Position nodes

Cl [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];
C6 [pos="1.3,0.75!"];
C7 [pos="2.6,0!"1;

C8 [p0s="3.9,0.75!"];
C9 [pos="5.2,0.75!"];
Cl0 [pos="5.2,-0.75'"];
Cl1l [pos="3.9,-0.75!"];
01 [pos="-2.4,1.5!"];
C13 [pos="-3.5,1.5!"1;
Hl[pos="-4.2,1.5!"1;
Cl4 [pos="6.5,0!"];

02 [pos="7.2,0.75!"];
03 [pos="7.2,-0.75!"];
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// Draw bonds

edge [len=1.5];

C1l--C2; C2--C3; €C3--C4; C4--C5; C5--Cb; C6--C1;
C6--C7;

C7--C8; (C8--C9; (C9--Cl0; Cl0--C11; Cl1--C7;
C2--01; 01--C13; C13--H1;

C9--C14; Cl4--02 [style=double]; C1l4--03;

// Benzene rings (alternating bonds)
C1l--C2 [style=double]; C3--C4 [style=double]; C5--C6 [style=double];
C8--C9 [style=double]; C10--C1l1l [style=double];

// Labels for functional groups

label methoxy [label="2-Methoxy Group", pos="-2.5,2.5!", shape=none, fontcolor="#4285F4"];

label biphenyl [label="[1,1'-biphenyl] Core", pos="2.6,-2.5!", shape=none, fontcolor="#34A853"];
label carboxy [label="4-Carboxylic Acid", pos="6.5,2.0!", shape=none, fontcolor="#EA4335"];

}

Caption: 2D structure of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.

Strategic Synthesis: Constructing the Biphenyl Core

The construction of the C-C bond between the two phenyl rings is the key challenge in synthesizing biphenyl derivatives. The
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation in both academic
and industrial settings.[4][5] Its widespread adoption is due to its remarkable functional group tolerance, use of commercially
available and relatively stable boronic acids, and typically high yields under mild reaction conditions.[6][7] This method avoids the
harsh conditions and limited substrate scope of older coupling techniques.

The synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid via Suzuki coupling can be approached from two equivalent
retrosynthetic pathways, coupling either 4-carboxyphenylboronic acid with 2-bromoanisole or 2-methoxyphenylboronic acid with 4-
bromobenzoic acid. The choice is often dictated by the commercial availability and cost of the starting materials.

Reactants

4-Bromobenzoic
Ci

2-Methoxyphenylboronic Suzuki-Miyaura Acidic Workup Extraction Purification 2-Methoxy-[1,1-biphenyl]
Acid Cross-Coupling (e.g., HCI) (e.g., Ethyl Acetate) (Recrystallization) -4-carboxylic Acid

Pd Catalyst (e.g., Pd(PPhs)s)
Base (e.g., Na2COs)
Solvent (e.g., Toluene/Hz0)

>
a
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Click to download full resolution via product page
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of biphenyl carboxylic acids.[3][5]

« Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and a base
such as sodium carbonate (Na2COs3, 2.5 eq).

» Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,2-dimethoxyethane
(DME) and water (e.g., 4:1 ratio).

« Catalyst Addition: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add the palladium catalyst,
such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.02-0.05 eq).

* Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress using
Thin Layer Chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 2M HCI until the pH is
~2-3, which protonates the carboxylate and causes the product to precipitate.

« Isolation and Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield pure 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.

Comprehensive Structural Characterization: An Analytical Workflow

Unambiguous confirmation of the molecular structure requires a combination of spectroscopic techniques. Each method provides
complementary information about the molecule's connectivity, functional groups, and overall architecture.

Purified Sample

NMR Spectroscopy
(tH, C) IR Spectroscopy Mass Spectrometry
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(-COOH, -OCHs, C=C)

Proton Environment
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Verified Structure of
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© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1612684?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1743568.htm
https://pubs.acs.org/doi/10.1021/op980079g
https://www.benchchem.com/product/b1612684?utm_src=pdf-body
https://www.benchchem.com/product/b1612684?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Integrated workflow for the structural analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

1H NMR: The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and carboxylic acid protons. The
carboxylic acid proton is expected to appear as a broad singlet far downfield, typically >12 ppm.[8] The methoxy group will be a
sharp singlet around 3.8-4.0 ppm. The seven aromatic protons will appear in the 7.0-8.2 ppm region, with complex splitting
patterns due to coupling between adjacent protons. The protons on the methoxy-substituted ring will be particularly shifted and
split due to the electronic and steric effects of the ortho-substituent.

13C NMR: The carbon NMR spectrum will show 14 distinct signals, one for each carbon atom. The carboxylic acid carbonyl
carbon is the most deshielded, appearing around 165-175 ppm.[8] The aromatic carbons will resonate in the 110-145 ppm
range, with the carbon attached to the methoxy group appearing upfield (~155-160 ppm) and the carbons attached to the other
ring or the carboxyl group appearing downfield. The methoxy carbon will give a signal around 55-60 ppm.

. H 1 13
Assignment Predicted *H Shift (ppm) Predicted **C Shift (ppm)
-COOH >12.0 (broad s) ~170
Ar-H (Carboxyl Ring) 7.5-8.2(m) 125 - 145
Ar-H (Methoxy Ring) 7.0-7.6 (m) 110-135
Ar-C-O - ~158
-OCHs ~3.9 (s, 3H) ~56

(Predicted values are based on standard
chemical shift tables and data from similar
biphenyl structures.[3][9] Actual values may

vary based on solvent and concentration.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational

frequencies.

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm~* is the hallmark of a hydrogen-bonded carboxylic
acid O-H group.[8][10]

C=0 Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will appear around 1680-
1710 cm~1.[10]

C-O Stretches: Aromatic ether C-O-C asymmetric and symmetric stretches will appear in the 1230-1270 cm~! and 1020-1075
cm~1 regions, respectively. The carboxylic acid C-O stretch will be observed around 1210-1320 cm~1.[10]

Aromatic C-H and C=C: Aromatic C-H stretching absorptions appear just above 3000 cm~1, while C=C ring stretching vibrations
are seen in the 1450-1600 cm~1 region.
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ble 3: I : :

Expected Wavenumber

Functional Group Vibrational Mode (cm-1) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Carbonyl C=0 Stretch 1680 - 1710 Strong
Aromatic Ether C-O-C Stretch 1230 - 1270 Strong
Carboxylic Acid C-O Stretch 1210 - 1320 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Weak

(Data sourced from standard IR
spectroscopy correlation tables.
[10][11])

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry
(HRMS) can confirm the molecular formula (C14H1203) by providing a highly accurate mass measurement.[1] The electron
ionization (El) mass spectrum would be expected to show a prominent molecular ion peak (M+) at m/z = 228. Key fragmentation
pathways would likely include the loss of a hydroxyl radical (*OH, M-17), a methoxy radical (*OCHs, M-31), or a carboxyl group
(*COOH, M-45).

X-ray Crystallography Insights

While a specific crystal structure for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is not readily available in public databases,
data from analogous structures, such as substituted 4'-methoxy-[1,1"-biphenyl]-4-carboxylates, provide valuable insights.[12] In
these related compounds, the dihedral angle between the two aromatic rings is typically in the range of 25-40°.[12] However, due
to the increased steric repulsion from the ortho-methoxy group in the target molecule, a significantly larger dihedral angle (>50°) is
expected. This twisted conformation is a defining feature of its 3D structure and will govern how the molecule packs in a solid state
and fits into the binding pockets of proteins.

Structure-Function Context in Drug Discovery

The 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid scaffold contains several features relevant to drug design.

» Biphenyl Core: This rigid yet conformationally flexible unit is a privileged scaffold in medicinal chemistry, often used to position
functional groups in a specific 3D orientation to interact with biological targets.[13]

o Carboxylic Acid Group: This is a key functional group that is often involved in critical hydrogen bonding interactions with receptor
sites. It is ionizable at physiological pH, which can enhance aqueous solubility. The carboxylic acid moiety is also a well-known
bioisostere for other acidic functional groups like tetrazoles or squaric acids.[14]

+ Methoxy Group: The methoxy group can serve as a hydrogen bond acceptor and its presence can significantly alter metabolic
stability and lipophilicity, key parameters in drug development. Its position at the ortho- (2-) position directly influences the
molecule's 3D shape, which can be exploited to achieve selective binding to a target.[15]
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Derivatives of biphenyl carboxylic acid have demonstrated a wide range of biological activities, including anticancer, anti-
inflammatory, and antimicrobial properties, making this structural class a valuable starting point for the development of new
therapeutic agents.[13][16]

Conclusion

The structure of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is defined by its three key components: a twisted biphenyl core, a
hydrogen-bonding carboxylic acid group, and a sterically influential ortho-methoxy substituent. Its synthesis is reliably achieved
through modern cross-coupling chemistry, and its structure is definitively confirmed by a suite of spectroscopic techniques. The
interplay between these structural elements, particularly the non-planar conformation enforced by the methoxy group, is critical to
its chemical properties and its potential as a building block for novel pharmaceuticals and advanced materials. This guide provides
the foundational knowledge required for researchers to effectively utilize and modify this versatile molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]
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